

A Head-to-Head Comparison of Pan-PI3K Inhibitors with ZSTK474

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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

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In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently hyperactivated in various malignancies, making it a prime target for drug development.[1][2][3] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α , β , γ , and δ), have been developed to broadly suppress this pathway.[4] Among these, **ZSTK474** has emerged as a potent and specific inhibitor. This guide provides an objective, data-driven comparison of **ZSTK474** with other notable pan-PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.

Overview of ZSTK474

ZSTK474 is an orally available, s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][6] It was identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39) and has demonstrated significant antitumor activity in both preclinical in vitro and in vivo models.[7][8] A key characteristic of **ZSTK474** is its high selectivity for PI3K over other protein kinases, including the related mTOR and DNA-PK.[6][7] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to G0/G1 cell cycle arrest rather than inducing apoptosis.[5][7][9][10][11]

Comparative Efficacy: ZSTK474 vs. Other Pan-PI3K Inhibitors

The following tables summarize the quantitative data from various studies, comparing the in vitro inhibitory activity and cellular growth inhibition of **ZSTK474** with other well-characterized pan-PI3K inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Inhibitor	PI3K α (nM)	PI3K β (nM)	PI3K δ (nM)	PI3K γ (nM)	mTOR (nM)	Reference
ZSTK474	16	44	4.6 - 5	49	>10,000	[6][7][10][12]
LY294002	790	-	-	-	Significant Inhibition	[6][8]
Wortmannin	11	-	-	-	Significant Inhibition	[8]
GDC-0941 (Pictilisib)	3	33	3	18	580	[13]
BKM120 (Buparlisib)	52	1660	1160	259	-	[1]
BEZ235 (Dactolisib)	4	760	120	250	21	[7]

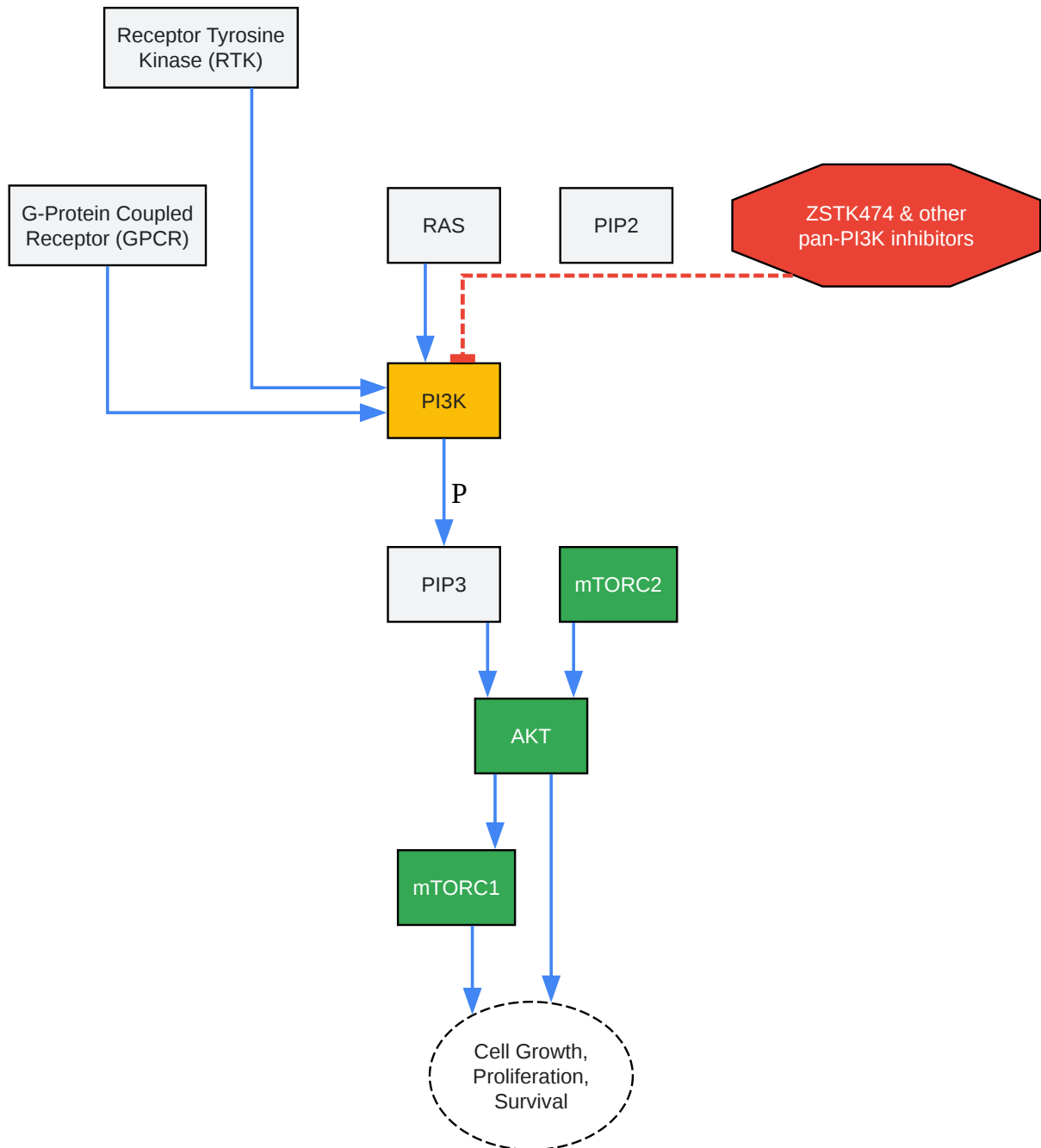
Note: Dashes (-) indicate data not readily available in the searched literature. IC50 values can vary between different assay conditions and studies.

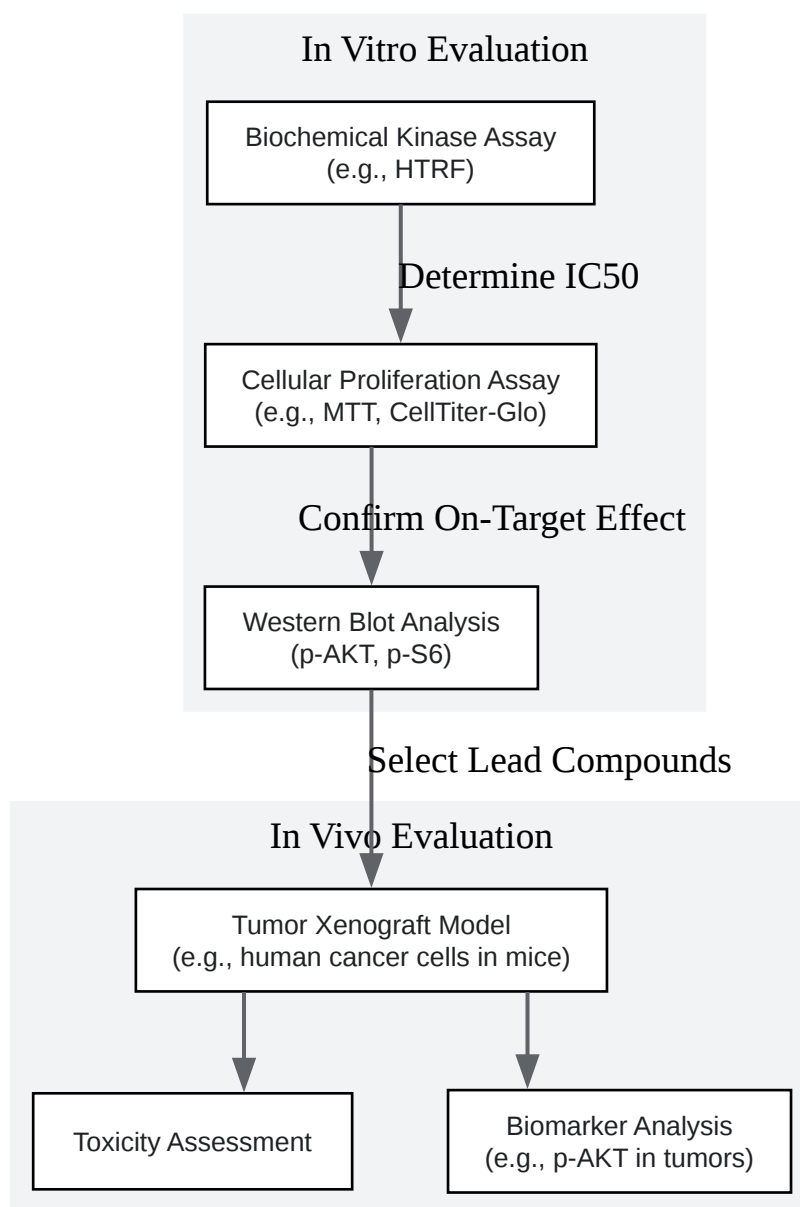
Table 2: In Vitro Cellular Growth Inhibition (GI50)

Inhibitor	Mean GI50 across JFCR39 Cell Line Panel (μ M)	Reference
ZSTK474	0.32	[7][8]
LY294002	7.4	[8]
Wortmannin	10	[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.





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